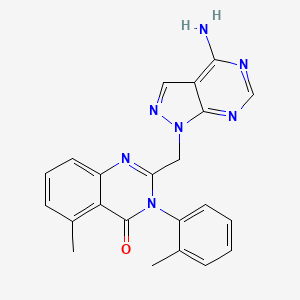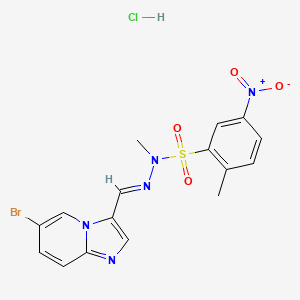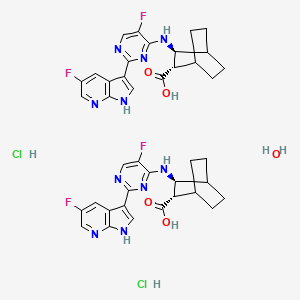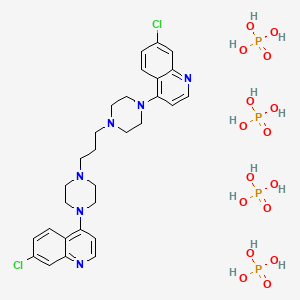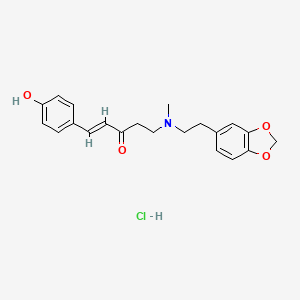
PQ1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PQ1 is an enhancer of gap junction in SW480 human colorectal cancer cells. It acts by restoring GJIC and increasing connexin expression in breast cancer cell lines while not affecting normal mammary cells.
Wissenschaftliche Forschungsanwendungen
Bone Material Quality Assessment :Peripheral quantitative computed tomography (pQCT) offers invaluable insights for skeletal research. It enables noninvasive procedures to assess bone material quality and architecture. This technology is particularly beneficial in animal model studies, such as rats, for analyzing bone mechanostatics and noninvasively determining bone strength. This has potential applications in understanding human bone characteristics as well (Ferretti, 1995).
Genetic Research in Bacteria :PQ-1 (Polyquaternium-1) is used in studies to understand bacterial resistance mechanisms. For instance, its role in Serratia marcescens resistance has been investigated using a transposon mutagenesis approach. This has highlighted its efficacy against the cytoplasmic membrane of bacteria (Codling et al., 2004).
Biosensor Development :Piezoelectric quartz crystal (PQC) biosensors are a significant area of research. These biosensors use the selectivity of biorecognition processes, providing simple and cost-effective analytical alternatives for various research investigations. PQC biosensors are especially relevant in solution phase sensing and have broad applications in analytical techniques (Bunde et al., 1998).
Research in Polymer Science :PQ1, a novel alternating donor-acceptor polymer, has been synthesized for use in organic field-effect transistors (OFETs). It exhibits strong intramolecular charge transfer effects, a narrow electrochemical band gap, and a high HOMO energy level. This makes this compound an effective p-type semiconductor with significant potential in constructing novel organic semiconductors (Dai et al., 2022).
Neurobiology and Disease Research :Polyglutamine tract-binding protein-1 (PQBP-1) is a focal point in understanding X-linked intellectual disability and transcriptional regulation. Research into PQBP-1 variants and their structural and functional changes contributes significantly to our understanding of certain cognitive impairments and diseases like the Renpenning syndrome (Rahman et al., 2019).
Eigenschaften
CAS-Nummer |
1609196-55-5 |
|---|---|
Molekularformel |
C21H22F3N3O3 |
Molekulargewicht |
421.42 |
IUPAC-Name |
8-(3-Amino-propylamino)-6-methoxy-4-methyl-5-(3-trifluoromethyl-phenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H22F3N3O3/c1-12-9-17(28)27-19-15(26-8-4-7-25)11-16(29-2)20(18(12)19)30-14-6-3-5-13(10-14)21(22,23)24/h3,5-6,9-11,26H,4,7-8,25H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
VWIMRCUBDMDRNW-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C(OC3=CC=CC(C(F)(F)F)=C3)=C(OC)C=C2NCCCN)C(C)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PQ1; PQ-1; PQ 1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


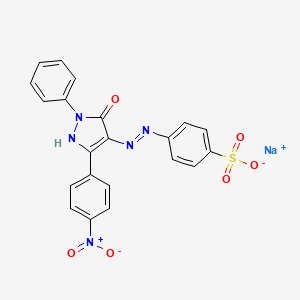
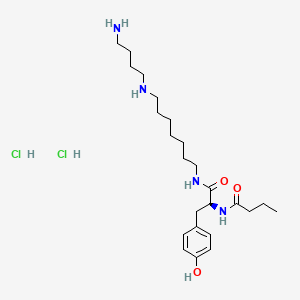
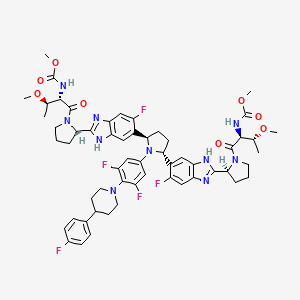
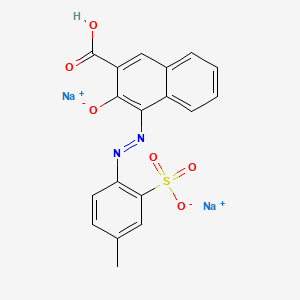
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)
